molecular formula C26H26ClN3O5 B008624 Rhodamine 800 CAS No. 101027-54-7

Rhodamine 800

Cat. No.: B008624
CAS No.: 101027-54-7
M. Wt: 496 g/mol
InChI Key: HACOCUMLBPNDIN-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Rhodamine 800 (R800) is a membrane-permeable cationic fluorescent probe . It specifically recognizes mitochondrial membrane potentials, thereby attaching to mitochondria and producing bright fluorescence . This makes it a valuable tool for detecting mitochondria in animal cells, plant cells, and microorganisms .

Mode of Action

This compound interacts with its target, the mitochondria, by binding to them due to its recognition of mitochondrial membrane potentials . This binding results in the production of bright fluorescence, which can be used to detect the presence and activity of mitochondria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain. By binding to the mitochondria, this compound can affect the membrane potential, which is crucial for the function of the electron transport chain and the production of ATP .

Pharmacokinetics

It is known that this compound is soluble in ethanol , which could potentially affect its bioavailability.

Result of Action

The primary result of this compound’s action is the production of bright fluorescence when it binds to mitochondria . This allows for the detection and visualization of mitochondria in various types of cells . Additionally, this compound can affect the mitochondrial membrane potential, which could potentially influence mitochondrial function .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the fluorescence intensity of this compound varies markedly with the solvent and decreases to less than one-fifth when the solvent is changed from 2-propanone to water . Therefore, the choice of solvent can significantly affect the efficacy and stability of this compound .

Biochemical Analysis

Biochemical Properties

Rhodamine 800 has unique biochemical properties that make it suitable for various applications. It is soluble in ethanol, methanol, or DMSO . The fluorescence characteristics of this compound are λex 682 nm and λem 712 nm in methanol . These properties allow this compound to interact with various biomolecules in the biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been used as a probe of energization of cells and tissues in the near-infrared region . It has been used to monitor the energy states of living tissues, in addition to the tissue oxygenation states, by the use of near-infrared spectrophotometry (NIRS) without harmful effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, this compound accumulates in isolated mitochondria in proportion to the mitochondrial membrane potential . In the intact myocardium, this compound binding is independent of the mitochondrial membrane potential .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound deposition was proportional to the perfusate volume (coronary flow and perfusion time) and there was no this compound loss during the washout period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study found that a lower concentration of PEG–PAMAM–this compound (5 mg/mL) was found to be safe and subsequently tested for neurotoxicity through behavioral assays .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been used as a probe of energization of cells and tissues in the near-infrared region .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, it has been used as a flow-dependent molecular tracer for NIR spectroscopy and high-resolution cardiac imaging .

Subcellular Localization

This compound has specific subcellular localization. For instance, it has been used as a probe of energization of cells and tissues in the near-infrared region . It has been used to monitor the energy states of living tissues, in addition to the tissue oxygenation states, by the use of near-infrared spectrophotometry (NIRS) without harmful effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rhodamine 800 typically involves the condensation of 3-ethylamino-7-diethylaminophenoxazine-5-one with phthalic anhydride under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained around 60-80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Rhodamine 800 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives with altered fluorescence spectra.

    Reduction: Leuco-rhodamine, which is non-fluorescent.

Scientific Research Applications

Rhodamine 800 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its near-infrared fluorescence, which provides deeper tissue penetration and reduced background interference in bioimaging applications. This makes it particularly valuable for in vivo studies and advanced imaging techniques .

Properties

IUPAC Name

3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N3O.ClHO4/c27-15-22-20-13-16-5-1-9-28-11-3-7-18(23(16)28)25(20)30-26-19-8-4-12-29-10-2-6-17(24(19)29)14-21(22)26;2-1(3,4)5/h13-14H,1-12H2;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACOCUMLBPNDIN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C#N)CCC7.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143686
Record name Rhodamine 800
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101027-54-7, 137993-41-0
Record name Rhodamine 800
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101027547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodamine 800
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodamine 800
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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